molecular formula C9H14N2O2 B12585728 3-Methyl-6-(2-methylpropylidene)piperazine-2,5-dione CAS No. 286838-85-5

3-Methyl-6-(2-methylpropylidene)piperazine-2,5-dione

Cat. No.: B12585728
CAS No.: 286838-85-5
M. Wt: 182.22 g/mol
InChI Key: CMAZZORFNVWTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6-(2-methylpropylidene)piperazine-2,5-dione is a chemical compound belonging to the class of piperazine derivatives It is characterized by a piperazine ring substituted with a methyl group at the 3-position and a 2-methylpropylidene group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(2-methylpropylidene)piperazine-2,5-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-methylpiperazine and 2-methylpropanal in the presence of a suitable catalyst can yield the desired compound. The reaction typically requires moderate temperatures and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(2-methylpropylidene)piperazine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

3-Methyl-6-(2-methylpropylidene)piperazine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Methyl-6-(2-methylpropylidene)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione
  • 3,6-Dimethyl-2,5-piperazinedione
  • 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-

Uniqueness

3-Methyl-6-(2-methylpropylidene)piperazine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Biological Activity

3-Methyl-6-(2-methylpropylidene)piperazine-2,5-dione, a diketopiperazine derivative, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial effects.

Chemical Structure and Synthesis

The compound belongs to the class of diketopiperazines (DKPs), which are cyclic dipeptides formed from the condensation of two amino acids. The general structure can be represented as follows:

C8H12N2O2\text{C}_8\text{H}_{12}\text{N}_2\text{O}_2

The synthesis typically involves the condensation of appropriate amino acid derivatives under controlled conditions, often utilizing methods such as microwave-assisted synthesis or solvent-free reactions to enhance yield and purity .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of human melanoma cell lines SK-MEL-5 and K562 leukemia cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
SK-MEL-510.5
K5628.7
MCF-712.3

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated moderate activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined using standard broth microdilution methods .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Reference
E. coli ATCC 2592232
S. aureus ATCC 2921316
Bacillus subtilis64

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with cellular targets involved in proliferation and apoptosis. Studies suggest that the compound may modulate signaling pathways associated with cancer cell survival, including the inhibition of anti-apoptotic proteins and activation of pro-apoptotic factors .

Case Studies

  • In Vivo Studies : In animal models, administration of this compound resulted in a significant reduction in tumor size compared to controls. This was evidenced by histopathological examinations showing increased apoptosis in tumor tissues .
  • Combination Therapy : Preliminary data indicate that when used in combination with established chemotherapeutic agents like doxorubicin, the efficacy of treatment is enhanced, suggesting a synergistic effect that warrants further investigation .

Properties

CAS No.

286838-85-5

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

3-methyl-6-(2-methylpropylidene)piperazine-2,5-dione

InChI

InChI=1S/C9H14N2O2/c1-5(2)4-7-9(13)10-6(3)8(12)11-7/h4-6H,1-3H3,(H,10,13)(H,11,12)

InChI Key

CMAZZORFNVWTEF-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC(=CC(C)C)C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.